molecular formula C21H26N4O4 B5194600 N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide

Cat. No. B5194600
M. Wt: 398.5 g/mol
InChI Key: UZSVOUMNSMTMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide, also known as FPE or furosemide piperazine ethylenediamide, is a novel compound that has recently gained attention in the scientific community. It is a derivative of furosemide, a loop diuretic commonly used to treat edema and hypertension. FPE has been synthesized and studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of ion transport across cell membranes. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide has been shown to inhibit the activity of the Na+/K+/2Cl- cotransporter, which is involved in the regulation of ion transport in many cells. This inhibition leads to a decrease in ion transport and a subsequent decrease in cell volume.
Biochemical and Physiological Effects:
N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to decrease cell volume, inhibit protein synthesis, and alter the structure and function of ion channels. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide has several advantages for use in lab experiments. It is a relatively stable and non-toxic compound, making it safe to handle and use in experiments. It also has a unique structure that allows it to interact with a variety of biological molecules and processes. However, N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide also has some limitations. It is a relatively new compound and its effects on biological systems are not fully understood. It is also expensive and difficult to synthesize in large quantities.

Future Directions

There are several future directions for the study of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide. One area of interest is the development of new derivatives of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide that have improved properties and efficacy. Another area of interest is the study of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide in vivo, to better understand its effects on whole organisms. Additionally, N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide may have potential applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders. Overall, the study of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide has the potential to advance our understanding of biochemical and physiological processes and to lead to the development of new therapies and treatments.

Synthesis Methods

The synthesis of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide involves the reaction of furosemide with piperazine and ethylenediamine. The resulting compound has a unique structure that is different from both furosemide and its parent compounds. The synthesis method has been optimized to yield high purity and high yield of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide.

Scientific Research Applications

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide has been studied for its potential applications in scientific research. It has been shown to have a variety of effects on biochemical and physiological processes, making it a valuable tool for studying these processes. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide has been used in studies of ion transport, protein structure and function, and membrane permeability.

properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-16(17-6-3-2-4-7-17)23-20(27)19(26)22-9-10-24-11-13-25(14-12-24)21(28)18-8-5-15-29-18/h2-8,15-16H,9-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSVOUMNSMTMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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